molecular formula C23H18ClN3O2 B3010051 N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932320-93-9

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B3010051
CAS No.: 932320-93-9
M. Wt: 403.87
InChI Key: VTJHRRRFNCAXAD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in disease processes. For example, it may inhibit kinases involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
  • N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
  • N-[(4-nitrophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-18-12-10-16(11-13-18)14-25-21(28)15-27-20-9-5-4-8-19(20)22(26-23(27)29)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJHRRRFNCAXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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